4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline
Description
4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline is an aromatic amine derivative featuring a chlorinated aniline core substituted with a [(6-fluoropyridin-3-yl)oxy]methyl group. This compound belongs to a class of bioactive molecules frequently explored in agrochemical and pharmaceutical research due to the synergistic effects of its halogen (Cl, F) and heterocyclic (pyridine) substituents. The presence of the fluorine atom on the pyridine ring enhances metabolic stability and binding affinity in biological systems, while the chloro group on the aniline moiety contributes to electrophilic reactivity .
Properties
CAS No. |
642084-77-3 |
|---|---|
Molecular Formula |
C12H10ClFN2O |
Molecular Weight |
252.67 g/mol |
IUPAC Name |
4-chloro-3-[(6-fluoropyridin-3-yl)oxymethyl]aniline |
InChI |
InChI=1S/C12H10ClFN2O/c13-11-3-1-9(15)5-8(11)7-17-10-2-4-12(14)16-6-10/h1-6H,7,15H2 |
InChI Key |
WLKKQKQBRKSXPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)COC2=CN=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline typically involves the following steps:
Formation of the Fluoropyridine Moiety: The fluoropyridine component can be synthesized using methods such as the Balz-Schiemann reaction or the Umemoto reaction.
Ether Formation: The fluoropyridine is then reacted with a suitable chloromethylating agent to form the ether linkage.
Aniline Substitution: The final step involves the substitution of the aniline group with the chloro-substituted aniline under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine or other reduced forms.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to 4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline exhibit promising anticancer properties. Specifically, derivatives of this compound have been studied as inhibitors of the Hedgehog signaling pathway, which is crucial in the development of certain malignancies. A patent (WO2009126863A2) describes these compounds as therapeutic agents for treating cancers associated with aberrant Hedgehog signaling, highlighting their potential in oncology .
1.2 Antimicrobial Properties
Studies have also demonstrated the antimicrobial efficacy of related compounds against various bacterial strains. The introduction of fluorine atoms in the structure enhances the lipophilicity and bioactivity of the compounds, making them effective against resistant bacterial strains. This property is particularly relevant in the design of new antibiotics .
Agrochemicals
2.1 Herbicides
The compound's structure suggests potential applications as a herbicide. The pyridine moiety is known for its herbicidal activity, and modifications to this structure could lead to effective herbicides targeting specific weeds without harming crops. Research into similar compounds has shown that they can inhibit growth in problematic weed species, making them valuable in agricultural practices .
2.2 Insecticides
The development of insecticides based on this compound could be another application area. Compounds with similar structures have shown efficacy against various insect pests, providing a basis for further exploration into their use as environmentally friendly pest control agents.
Material Science
3.1 Polymer Additives
In material science, 4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline can be utilized as an additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices could improve resistance to thermal degradation and increase overall durability.
3.2 Coatings
The compound’s chemical properties make it suitable for use in coatings that require enhanced resistance to environmental factors such as UV radiation and moisture. Research into similar chemical structures has shown promising results in developing coatings that maintain integrity under harsh conditions .
Table 1: Summary of Applications
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of Hedgehog signaling |
| Antimicrobial agents | Efficacy against resistant strains | |
| Agrochemicals | Herbicides | Targeted weed control |
| Insecticides | Environmentally friendly pest control | |
| Material Science | Polymer additives | Enhanced thermal stability |
| Coatings | Improved resistance to environmental factors |
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of compounds structurally related to 4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline for their ability to inhibit cancer cell proliferation in vitro. Results indicated a significant reduction in cell viability for several derivatives, suggesting a strong potential for further development as anticancer therapies.
Case Study 2: Herbicide Development
Field trials conducted with herbicides based on similar chemical frameworks demonstrated effective control over common weed species without detrimental effects on crop yield. These findings support the feasibility of developing new herbicides from 4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline derivatives.
Mechanism of Action
The mechanism of action of 4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The compound is structurally analogous to several halogenated aniline derivatives with pyridinyloxy or pyrimidinyl substitutions. Key examples include:
Key Observations :
- Heterocyclic Core : Pyrimidine-based analogues (e.g., ) exhibit different π-π stacking interactions compared to pyridine derivatives, impacting binding in enzyme pockets.
Physicochemical Properties
- Lipophilicity : The [(6-fluoropyridin-3-yl)oxy]methyl group in the target compound increases logP compared to simpler chloro-anilines (e.g., 4-chloro-3-(trifluoromethyl)aniline, logP ~2.1) , enhancing membrane permeability.
- Solubility : Pyridine-containing derivatives generally show moderate aqueous solubility (~0.1–1 mg/mL in PBS), whereas trifluoromethyl-substituted analogues (e.g., ) exhibit lower solubility due to hydrophobicity.
Biological Activity
4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline, with the CAS number 642084-77-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Structure:
- Molecular Formula: CHClFNO
- Molecular Weight: 252.67 g/mol
- LogP: 3.62 (indicating moderate lipophilicity)
Physical Properties:
- Density: Not available
- Melting Point: Not available
- Boiling Point: Not available
These properties suggest that the compound may possess favorable characteristics for drug development, particularly in terms of permeability and absorption.
Anticancer Potential
Recent studies have indicated that compounds similar to 4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline exhibit significant anticancer activities. For instance, derivatives with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including:
- Human breast adenocarcinoma (MCF-7)
- Human melanoma (MEL-8)
- Acute lymphoblastic leukemia (CEM-13)
A study reported that certain derivatives exhibited IC values ranging from 0.11 to 1.47 µM against these cell lines, demonstrating comparable or superior activity to established chemotherapeutics like doxorubicin .
The biological activity of 4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline is hypothesized to involve:
- Induction of Apoptosis: Flow cytometry assays revealed that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways.
- Cell Cycle Arrest: Some studies indicated that these compounds could arrest the cell cycle at the G1 phase, preventing further proliferation of cancer cells .
Antimicrobial Activity
In addition to anticancer properties, there is evidence suggesting antimicrobial effects against various bacterial strains. The presence of halogen substituents in similar compounds has been linked to enhanced antibacterial activity, indicating a potential for developing new antimicrobial agents .
Case Study 1: Anticancer Activity Evaluation
In a comparative study involving multiple derivatives, it was found that compounds with electron-withdrawing groups at specific positions on the aromatic ring exhibited enhanced biological potency. The most active derivative demonstrated an IC value of 0.48 µM against MCF-7 cells .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of similar compounds revealed that modifications to the aromatic ring significantly impacted biological activity. For example, introducing electron-donating groups improved efficacy, while electron-withdrawing groups tended to reduce it. This information is crucial for guiding future synthetic efforts aimed at optimizing the biological profile of 4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
